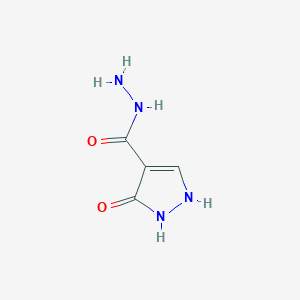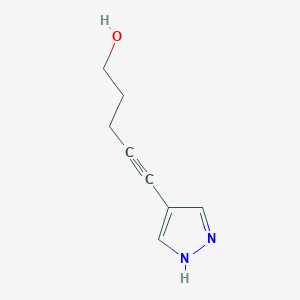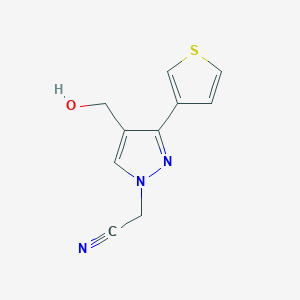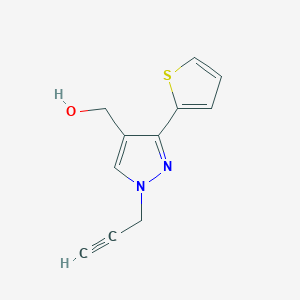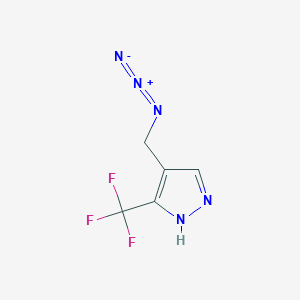
4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole, or 4-AMTF-1H-pyrazole, is a chemical compound with a wide range of applications in research and industry. It is a pyrazole derivative that contains an azide group and a trifluoromethyl group. The compound has been used in a variety of ways, such as in the synthesis of other compounds, in the study of the mechanism of action of enzymes and proteins, and in the development of drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole serves as a precursor in the synthesis of various novel compounds. It has been explored for the creation of pyrazole carboxamide derivatives, showcasing weak fungicidal but significant nematocidal activity against nematodes like M. incognita (Wen Zhao et al., 2017). Furthermore, this compound is utilized in copper-mediated synthesis processes to produce 4-(trifluoromethyl)pyrazoles, highlighting a convenient method for generating pyrazole cores with good functional group compatibility (Quan-Fu Wang et al., 2017).
Catalytic Systems and Ligand Synthesis
It also plays a role in developing new catalytic systems and ligands for chemical reactions. New rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands, synthesized using this compound, have been studied for their potential as catalysts in hydroamination reactions (C. Hua et al., 2012).
Antimicrobial Activity
Additionally, 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives have been investigated for their antimicrobial properties. For instance, the synthesis of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via the Vilsmeier–Haack reaction approach indicates broad-spectrum antimicrobial activities and moderate to good antioxidant activities, supporting the exploration of these compounds in pharmaceutical applications (Manjunatha Bhat et al., 2016).
Agrochemical and Medicinal Chemistry Applications
The compound's utility extends into agrochemical and medicinal chemistry, where pyrazoles, including those derived from 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole, are recognized for their potential as pesticides, anti-inflammatory medications, and antitumor drugs. An example is the synthesis and characterization of fluorinated fused-ring pyrazoles, which might possess medicinally useful properties (L. Lam et al., 2022).
Eigenschaften
IUPAC Name |
4-(azidomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N5/c6-5(7,8)4-3(1-10-12-4)2-11-13-9/h1H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATQWYQPUQDSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



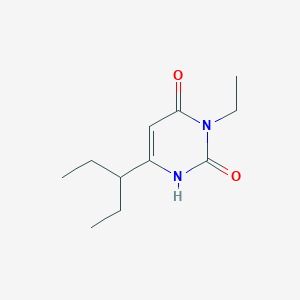
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
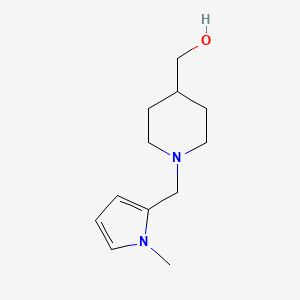
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)

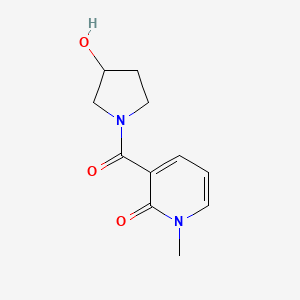

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)

